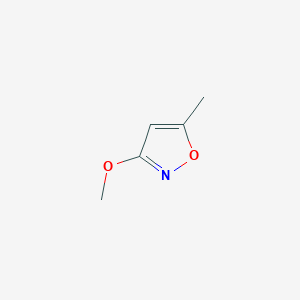

3-Methoxy-5-methylisoxazole

Descripción general

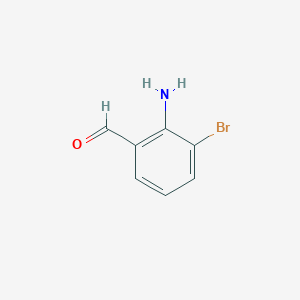

Descripción

3-Methoxy-5-methylisoxazole is a compound with the molecular formula C5H7NO2 and a molecular weight of 113.12 .

Molecular Structure Analysis

The InChI code for 3-Methoxy-5-methylisoxazole is 1S/C5H7NO2/c1-4-3-5(7-2)6-8-4/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

3-Methoxy-5-methylisoxazole is a yellow liquid . It should be stored at a temperature between 0-5°C .

Aplicaciones Científicas De Investigación

Application in Isoxazole Chemistry

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically the study of isoxazole chemistry .

Summary of the Application

3-Methoxy-5-methylisoxazole has been used in the preparation and lithiation of 3,5-disubstituted isoxazoles . It’s particularly useful in the synthesis of 4-lithio derivatives .

Methods of Application or Experimental Procedures

The 3,5-disubstituted isoxazoles, including 3-Methoxy-5-methylisoxazole, are reacted with n-butyllithium to form the 4-lithio derivatives . These derivatives can then be converted to 4-carboxylic acids and 4-iodocompounds .

Results or Outcomes

The reaction of 3-Methoxy-5-methylisoxazole with butyllithium and carbon dioxide resulted in the formation of 3-methoxyisoxazole-5-acetic acid as the major product, along with 3-methoxy-5-methylisoxazole-4-carboxylic acid .

Application in Drug Discovery

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry , specifically drug discovery .

Summary of the Application

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used in drug discovery research . 3-Methoxy-5-methylisoxazole, as a functionalized isoxazole scaffold, shows different biological activities .

Methods of Application or Experimental Procedures

The synthesis of isoxazoles, including 3-Methoxy-5-methylisoxazole, often employs Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, alternate metal-free synthetic routes are being developed .

Results or Outcomes

Functionalized isoxazole scaffolds, including 3-Methoxy-5-methylisoxazole, show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Application in Aminoisoxazole Chemistry

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically the study of aminoisoxazole chemistry .

Summary of the Application

Aminoisoxazole derivatives, including 3-Methoxy-5-methylisoxazole, represent an important class of nitrogen-containing heterocycles, which find use as key intermediates in the synthesis of natural products and related compounds .

Methods of Application or Experimental Procedures

3-Methoxy-5-methylisoxazole can exist in solutions as two tautomeric forms, at a ratio that depends on the selected solvent . These compounds have been often employed in reactions with 1,3-dicarbonyl compounds to synthesize complex heterocyclic systems .

Results or Outcomes

Aminoisoxazole derivatives show a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity . Some condensed heterocyclic systems that contain a fused isoxazole moiety have been reported to act as strong and selective agonists of cloned human D4 dopamine receptors and selective antagonists of γ-aminobutyric acid receptors .

Application in Pharmaceutical Synthesis

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry , specifically in the synthesis of pharmaceuticals .

Summary of the Application

3-Methoxy-5-methylisoxazole is used in the synthesis of sulfamethoxazole, a broad-spectrum antibiotic .

Methods of Application or Experimental Procedures

The synthesis of 3-Methoxy-5-methylisoxazole is completed by three steps of reactions, including the formation of acetyl acetonitrile from ethyl acetate and acetonitrile, reaction with p-toluenesulfonyl hydrazide to form hydrazone, and ring closure reaction with hydroxylamine .

Results or Outcomes

The synthesis method avoids the use of chloroform or carbon tetrachloride in the traditional method, and the generation of similar isomers of the product is not detected in the reaction process .

Application in Crop Protection

Specific Scientific Field

This application falls under the field of Agricultural Chemistry , specifically in crop protection .

Summary of the Application

Certain aminoisoxazole derivatives, including 3-Methoxy-5-methylisoxazole, are used in crop protection as herbicides and fungicides . They are also used as insecticides .

Methods of Application or Experimental Procedures

The aminoisoxazole derivatives are applied to crops in the form of sprays or granules . The exact method of application and the dosage used can vary depending on the specific crop and the pests being targeted .

Results or Outcomes

The use of aminoisoxazole derivatives in crop protection has been shown to effectively control a variety of pests, helping to increase crop yields and reduce losses due to pest damage .

Application in Drug Discovery

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry , specifically in drug discovery .

Summary of the Application

Isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . 3-Methoxy-5-methylisoxazole, as a functionalized isoxazole scaffold, shows different biological activities .

Safety And Hazards

While specific safety and hazard information for 3-Methoxy-5-methylisoxazole was not found, it is generally recommended to avoid breathing mist, gas, or vapors of such compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Direcciones Futuras

The future directions for 3-Methoxy-5-methylisoxazole and similar compounds lie in the development of new eco-friendly synthetic strategies . Given their significance in drug discovery, there is a need to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .

Propiedades

IUPAC Name |

3-methoxy-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-3-5(7-2)6-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCGZCQYXYLDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472014 | |

| Record name | 3-Methoxy-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-methylisoxazole | |

CAS RN |

16864-45-2 | |

| Record name | 3-Methoxy-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)